REACTION_SMILES
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[CH3:17][O:18][c:19]1[cH:20][c:21]([C:27]2([CH2:32][NH2:33])[CH2:28][CH2:29][CH2:30][CH2:31]2)[cH:22][cH:23][c:24]1[O:25][CH3:26].[CH3:34][CH2:35][N:36]([CH2:37][CH3:38])[CH2:39][CH3:40].[CH3:65][C:66]#[N:67].[P-:41]([F:42])([F:43])([F:44])([F:45])([F:46])[F:47].[c:1]1([CH:7]([C:8](=[O:9])[OH:10])[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[n:48]1([O:49][C:50]([N:51]([CH3:52])[CH3:53])=[N+:54]([CH3:55])[CH3:56])[c:57]2[n:58][cH:59][cH:60][cH:61][c:62]2[n:63][n:64]1>>[c:1]1([CH:7]([C:8](=[O:10])[NH:33][CH2:32][C:27]2([c:21]3[cH:20][c:19]([O:18][CH3:17])[c:24]([O:25][CH3:26])[cH:23][cH:22]3)[CH2:28][CH2:29][CH2:30][CH2:31]2)[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C2(CN)CCCC2)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(On1nnc2cccnc21)=[N+](C)C
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Name
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Type
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product
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Smiles
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COc1ccc(C2(CNC(=O)C(c3ccccc3)c3ccccc3)CCCC2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |